molecular formula C22H24N2O4S2 B2612338 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide CAS No. 919853-47-7

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide

Cat. No. B2612338
CAS RN: 919853-47-7
M. Wt: 444.56
InChI Key: CIWUOIWQAFUJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. The molecule also contains phenyl groups and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of differing electron density due to the presence of various functional groups. The thiazole ring, phenyl groups, and acetamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of its functional groups. The thiazole ring might participate in reactions with electrophiles or nucleophiles. The phenyl groups might undergo electrophilic aromatic substitution reactions, and the acetamide group could be involved in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

1. Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally similar to the queried compound, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibitors have therapeutic potential in cancer treatment. Certain BPTES analogs retain potency, improve solubility, and demonstrate efficacy in inhibiting the growth of human lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

2. Antioxidant Activity

Compounds structurally akin to the queried molecule have been synthesized and evaluated for antioxidant activity. One such derivative exhibited superior antioxidant capabilities, surpassing standard Ascorbic acid. This finding underlines the potential of these compounds in oxidative stress-related applications (Talapuru et al., 2014).

3. Antimicrobial Applications

Amidomethane sulfonyl-linked compounds, related to the requested chemical, have shown significant antimicrobial properties. They have been synthesized with an aim to fight microbial infections, indicating their potential in developing new antimicrobial agents (Darwish et al., 2014).

4. Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally similar to the compound , have been synthesized and tested for antitumor activity against various human tumor cell lines. Notable anticancer activities were observed in some compounds, highlighting the potential of such structures in cancer therapy (Yurttaş et al., 2015).

5. Anticonvulsant Properties

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the chemical in focus, have exhibited anticonvulsant activity. Certain compounds offered significant protection against convulsions, marking their potential in anticonvulsant drug development (Farag et al., 2012).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, it would interact with biological targets in the body, but without experimental data, it’s impossible to say what those targets might be .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. If it shows promise in a particular application, such as a pharmaceutical drug, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-3-13-28-18-9-7-17(8-10-18)20-15-29-22(23-20)24-21(25)14-16-5-11-19(12-6-16)30(26,27)4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWUOIWQAFUJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.